4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride
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Overview
Description
4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride is an organic compound that features a morpholine ring substituted with an imino group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride typically involves the reaction of morpholine with a suitable imino compound and a phenylthio compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the phenylthio group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phenylthio group can interact with hydrophobic pockets, while the imino group can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Utilized in drug discovery for their versatile scaffold.
Uniqueness
4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the imino and phenylthio groups with the morpholine ring provides a versatile framework for further functionalization and exploration in various research fields.
Properties
CAS No. |
117596-39-1 |
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Molecular Formula |
C18H21ClN2OS |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(2-phenylsulfanylphenyl)ethanimine;hydrochloride |
InChI |
InChI=1S/C18H20N2OS.ClH/c19-18(20-10-12-21-13-11-20)14-15-6-4-5-9-17(15)22-16-7-2-1-3-8-16;/h1-9,19H,10-14H2;1H |
InChI Key |
QJBXPPNDDYSTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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